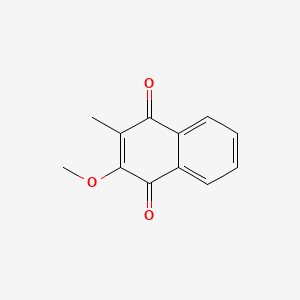

2-Methoxy-3-methyl-1,4-naphthoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-3-methyl-1,4-naphthoquinone is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

2-Methoxy-3-methyl-1,4-naphthoquinone has been investigated for its anticancer potential. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines:

- Hepatocellular Carcinoma: Research has shown that this compound can induce apoptosis in HepG2 cells, a human liver cancer cell line. The mechanism involves the modulation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

- Breast and Lung Cancer: The compound also demonstrates anti-metastatic properties against MDA-MB-231 breast cancer cells and A549 lung adenocarcinoma cells, suggesting its potential as a therapeutic agent in treating these malignancies .

Neuroprotective Effects

The compound plays a role in neuroprotection by enhancing the viability and proliferation of olfactory ensheathing cells (OECs). OECs are crucial for nerve regeneration, particularly after spinal cord injuries. Studies have indicated that this compound stimulates OEC proliferation and phagocytic activity while maintaining their phenotype. This property positions the compound as a candidate for improving outcomes in nerve repair therapies .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens:

- Antifungal Activity: It has been shown to effectively inhibit the growth of Penicillium italicum, a common post-harvest pathogen affecting citrus fruits. The minimal inhibitory concentration (MIC) was found to be 5.0 µg/mL, indicating strong antifungal potential .

- Antibacterial Properties: The compound also displays activity against several bacterial strains, including Helicobacter pylori, which is associated with gastric diseases. Its efficacy against gastric adenocarcinoma cell lines further underscores its therapeutic promise .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The quinone core and substituents enable reactivity with nucleophiles:

Amination with Aniline

Reaction with aniline under reflux conditions in ethanol yields 2-anilino-3-methyl-1,4-naphthoquinone (40–50% yield). This proceeds via nucleophilic displacement of the methoxy group .

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Methoxy-3-methyl-1,4-NQ | Aniline, ethanol, reflux | 2-Anilino-3-methyl-1,4-naphthoquinone | 40–50 |

Thiolation with n-Butanethiol

Treatment with n-butanethiol and triethylamine produces 2-n-butylthio-3-methyl-1,4-naphthoquinone (45–50% yield). The methoxy group is replaced via a thiolate intermediate .

Electrophilic Substitution

The electron-rich aromatic system participates in halogenation:

Bromination

Bromine in chloroform with H₂O₂/H₂SO₄ selectively substitutes the 3-methyl group, forming 2-methoxy-3-bromo-1,4-naphthoquinone . This reaction highlights the activating effect of the methyl group .

| Reactant | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-Methoxy-3-methyl-1,4-NQ | Br₂, H₂O₂, H₂SO₄, CHCl₃ | 2-Methoxy-3-bromo-1,4-naphthoquinone | 76 |

Oxidation and Reduction

The quinone moiety undergoes redox transformations:

Oxidation to Epoxides

Reaction with hydrogen peroxide in acidic media forms epoxides at the α,β-positions. For example, 2,3-epoxy-2,3-dihydro-2-methyl-1,4-naphthoquinone is synthesized under controlled conditions .

Reduction to Hydroquinones

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the quinone to the corresponding hydroquinone derivative, though specific yields for the 3-methyl variant require further documentation .

Demethylation

Acid hydrolysis (e.g., H₂SO₄) removes the methoxy group, yielding 2-hydroxy-3-methyl-1,4-naphthoquinone , a precursor for further derivatization .

Methylation

Reaction with iodomethane and Ag₂O converts hydroxyl groups to methoxy substituents, though this is more relevant to synthetic precursors .

Complexation and Biological Interactions

The compound interacts with biomolecules:

Nrf2 Pathway Activation

In biological systems, 2-methoxy-3-methyl-1,4-naphthoquinone activates the Nrf2 transcription factor, suggesting redox-based interactions with cysteine residues in Keap1 .

Comparative Reactivity

The substituents modulate reactivity compared to other naphthoquinones:

| Compound | Reactivity with Aniline | Key Difference |

|---|---|---|

| 2-Methoxy-3-methyl-1,4-NQ | 40–50% yield | Methyl group enhances steric hinderance |

| 2-Methoxy-1,4-NQ | 55–60% yield | No steric hinderance at C-3 |

| 2-Bromo-1,4-NQ | 65–70% yield | Bromine acts as a better leaving group |

Eigenschaften

CAS-Nummer |

5416-18-2 |

|---|---|

Molekularformel |

C12H10O3 |

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

2-methoxy-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O3/c1-7-10(13)8-5-3-4-6-9(8)11(14)12(7)15-2/h3-6H,1-2H3 |

InChI-Schlüssel |

CNZJAOOYWYLTEC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.